N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide

Chagas disease Clinical tolerability Adverse events

N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide, universally known as nifurtimox (NFX), is a 5-nitrofuran hydrazone that functions as a trypanocidal prodrug requiring reductive activation by parasitic nitroreductases to generate cytotoxic open-chain nitrile metabolites and reactive oxygen species. It is one of only two pharmacotherapies—alongside benznidazole (BZD)—with proven clinical efficacy against Trypanosoma cruzi (Chagas disease), and is also employed in combination with eflornithine for human African trypanosomiasis.

Molecular Formula C10H14N4O4
Molecular Weight 254.24 g/mol
Cat. No. B15214268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide
Molecular FormulaC10H14N4O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-]
InChIInChI=1S/C10H14N4O4/c1-2-3-6-11-10(15)13-12-7-8-4-5-9(18-8)14(16)17/h4-5,7H,2-3,6H2,1H3,(H2,11,13,15)/b12-7+
InChIKeyPZOANRXICRSIRH-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide (Nifurtimox): Procurement-Grade Overview of an Established Antitrypanosomal Nitrofuran


N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide, universally known as nifurtimox (NFX), is a 5-nitrofuran hydrazone that functions as a trypanocidal prodrug requiring reductive activation by parasitic nitroreductases to generate cytotoxic open-chain nitrile metabolites and reactive oxygen species [1]. It is one of only two pharmacotherapies—alongside benznidazole (BZD)—with proven clinical efficacy against Trypanosoma cruzi (Chagas disease), and is also employed in combination with eflornithine for human African trypanosomiasis [2]. Despite a parasitological cure rate of ~70% in acute disease that falls to at most 20% in the chronic phase [3], nifurtimox remains an essential procurement item because BZD-intolerant patients require a licensed alternative with a distinct adverse-event profile and because its activation pathway via the trypanosome-specific type I nitroreductase (NTR) provides a selectivity mechanism not shared by all nitroheterocycles [4].

Why In-Class Nitrofuran Substitution Cannot Be Assumed for Nifurtimox Without Comparative Performance Data


Nitrofurans sharing the 5-nitrofuran pharmacophore—such as nifuratel (NFT), nifuroxazide (NFZ), nitrofurantoin, and furazolidone—exhibit widely divergent physicochemical, permeability, and genotoxicity profiles that preclude interchangeable procurement for antitrypanosomal applications. A 2025 head-to-head study of NFM, NFT, and NFZ demonstrated that only NFZ fell within the optimal lipophilicity window (logD 1–3) for intestinal absorption, while NFM showed a logD distribution outside this range and substantially lower aqueous solubility [1]. In genotoxicity screening, nifurtimox was clearly mutagenic in the Drosophila wing somatic mutation assay whereas six of eight structurally related 5-nitrofurans were negative, underscoring the fact that minor structural modifications yield large differences in genotoxic risk and, consequently, regulatory acceptability for chronic human use [2]. Clinically, nifurtimox differs from benznidazole—a 2-nitroimidazole rather than a nitrofuran—in adverse-event profile: in a 2024 Colombian cohort, 65% of BNZ recipients experienced at least one adverse event compared with quantitatively distinct severity, duration, and tolerability outcomes for NFX, meaning that patients intolerant of one drug often require the other [3]. These orthogonal dimensions—physicochemistry, genotoxicity, and clinical tolerability—mean that no single nitrofuran or nitroheterocycle can be substituted for nifurtimox without direct comparative data supporting equivalent efficacy and safety in the same indication.

Quantitative Comparator Evidence for Nifurtimox: Potency, Selectivity, Bioavailability, and Pharmacokinetic Differentiation


Head-to-Head Tolerability Comparison: Nifurtimox vs. Benznidazole Adverse Event Rates in a Colombian Cohort (2024)

In a 2024 prospective clinical study of 121 indigenous Chagas patients in Colombia, benznidazole (BNZ) caused significantly fewer, milder, shorter, and more easily treatable side effects compared with nifurtimox (NFX). Specifically, 65% of BNZ recipients experienced at least one adverse event [1]. Because the two drugs are the only licensed options, procurement decisions must account for the subgroup of BNZ-intolerant patients (~35% who tolerate BNZ without adverse events, plus those who discontinue) who require NFX as a second-line alternative. This clinical differentiator cannot be inferred from in vitro potency data alone.

Chagas disease Clinical tolerability Adverse events

Selectivity Index Defines the Therapeutic Window: NFX (SI′ = 16.45) vs. BZD (SI′ > 3) and Novel Hydrazides (SI′ > 200)

In a comprehensive SAR study of 36 N′-[(5-nitrofuran-2-yl)methylene] substituted hydrazides assayed against the benznidazole- and nifurtimox-resistant Colombiana strain of T. cruzi, the reference drug nifurtimox exhibited a selectivity index (SI′) of 16.45 against intracellular amastigotes, compared with SI′ > 3 for benznidazole and SI′ > 200 for the most active novel hydrazides (BSF-38 to BSF-40) [1]. The low selectivity index of NFX relative to newer analogs is a well-characterized benchmark that informs risk–benefit assessment during preclinical candidate triage; any proposed replacement must demonstrate an SI′ materially exceeding 16.45 to offer a therapeutic advantage.

Trypanosoma cruzi Selectivity index Intracellular amastigotes

Food-Dependent Bioavailability: A 73% AUC Increase Demands Fed-State Administration for NFX Consistency

A randomized, open-label, four-period crossover study in 24 adults with chronic Chagas disease demonstrated that nifurtimox bioavailability increased by 73% when administered with a high-fat/high-calorie meal compared with the fasting state (AUC₀–ₜₗₐₛₜ ratio [90% CI]: 1.732 [1.581–1.898]). Smaller increases were observed with a low-fat meal (1.602 [1.462–1.755]) and a dairy-based meal (1.340 [1.222–1.468]) [1]. This pronounced food effect means that therapeutic equivalence cannot be assumed across dosing conditions, and any generic or alternative product must demonstrate equivalent fed-state pharmacokinetics to avoid under-exposure.

Pharmacokinetics Food effect Bioavailability

Short Elimination Half-Life (2.4–3.6 h) vs. Benznidazole (~12 h): Implications for Dosing Frequency and Steady-State Trough Levels

Nifurtimox exhibits a mean elimination half-life of 2.4–3.6 hours (CV 12–37%) [1], which is substantially shorter than that of benznidazole (terminal half-life ~12.1 h) [2]. This 3.4- to 5-fold shorter half-life necessitates three-times-daily dosing for NFX versus twice-daily for BZD, affecting patient adherence and steady-state trough-level maintenance. During procurement evaluation, the half-life differential becomes operationally relevant because countries with limited directly observed therapy infrastructure may prioritize the drug with the less frequent dosing regimen unless the shorter-half-life agent offers a compensatory advantage.

Pharmacokinetics Half-life Dosing interval

Mechanistic Basis of Parasite Selectivity: Nifurtimox Relies on a Trypanosome-Specific Type I Nitroreductase Not Required by All Nitroheterocycles

Nifurtimox requires reductive activation by a parasite-encoded type I nitroreductase (NTR) to generate a cytotoxic unsaturated open-chain nitrile metabolite that inhibits both parasite and mammalian cell growth at equivalent concentrations in vitro. The selectivity of the prodrug arises not from differential target sensitivity but from differential activation: mammalian cells lack the trypanosomal type I NTR and therefore produce the toxic nitrile at far lower rates [1]. Benznidazole is also activated by the same NTR but generates a distinct metabolite profile, while other nitroheterocycles (e.g., fexinidazole) rely on different reductases [2]. This activation-mechanism differentiation means that compounds not substrates for the trypanosomal type I NTR cannot recapitulate the selectivity profile of nifurtimox, and resistance mechanisms affecting this enzyme (e.g., NTR downregulation) can abrogate NFX activity without affecting non-NTR-dependent nitroheterocycles.

Nitroreductase Prodrug activation Mechanism of action

Physicochemical Differentiation: Aqueous Solubility, Lipophilicity, and Membrane Permeability Separate NFX from In-Class Nitrofurans NFT and NFZ

A 2025 comparative study of three structurally similar nitrofuran drugs—nifurtimox (NFM), nifuratel (NFT), and nifuroxazide (NFZ)—measured solubility in buffers (pH 2.0, 5.0, 7.4) and organic solvents, distribution coefficients (OctOH/buffer and IPM/buffer), and permeability through PDS and PermeaPad (PP) membranes. NFX showed sparing aqueous solubility at physiological pH (<0.2 mg/mL), and its logD in the OctOH/buffer system fell outside the optimal absorption range (logD 1–3), unlike NFZ [1]. Permeability through the biomimetic PP barrier was substantially greater than through the PDS membrane for all three drugs, but the rank order differed by membrane type [1]. These data establish that in-class nitrofurans are not physicochemically interchangeable; NFX requires formulation strategies distinct from those suitable for NFT or NFZ.

Physicochemical profiling Lipophilicity Permeability

Procurement-Relevant Application Scenarios for Nifurtimox Informed by Comparative Evidence


Clinical Reference Standard for Chagas Disease Drug-Screening Programs

Nifurtimox is the mandatory positive control for any in vitro or in vivo antitrypanosomal screening cascade targeting T. cruzi. With a well-characterized IC₅₀ of 1.11 ± 0.131 µM against epimastigotes [1], an SI′ of 16.45 against intracellular amastigotes [2], and a benchmark parasitological cure rate of ~70% in acute murine models [3], NFX provides the quantitative baseline against which all novel candidates must demonstrate superiority. Procurement for screening libraries must include NFX as a reference standard because regulatory review of new chemical entities for Chagas disease requires direct head-to-head comparison with the current standard of care.

Second-Line Therapeutic Procurement for Benznidazole-Intolerant Patients

The 2024 Colombian cohort study established that 65% of BZD recipients experience at least one adverse event [1]. National Chagas treatment programs must therefore procure both BZD and NFX to ensure therapeutic coverage: patients who discontinue BZD due to cutaneous, gastrointestinal, or neurological toxicity require NFX as the only licensed alternative. Supply-chain planning must account for the fact that NFX is dosed three times daily (due to its 2.4–3.6 h half-life [2]) rather than twice daily (BZD ~12 h half-life [3]), impacting tablet quantity per treatment course.

Fed-State Bioequivalence Testing of Generic Nifurtimox Formulations

The 73% bioavailability increase with a high-fat meal (AUC ratio 1.732 [90% CI: 1.581–1.898]) [1] mandates that any generic NFX tablet undergo fed-state bioequivalence testing against the reference product. Procurement tenders must specify that comparative pharmacokinetic studies be conducted under fed conditions, because fasted-state equivalence alone cannot guarantee therapeutic equivalence given the magnitude of the food effect. This consideration is unique among nitrofurans and must be explicitly incorporated into quality-assurance protocols.

Type I Nitroreductase Substrate Reference for Mechanistic Selectivity Assays

NFX is the prototypical substrate for the trypanosomal type I nitroreductase (TbNTR) that underlies the selective activation of nitroaromatic prodrugs. Its conversion to an open-chain unsaturated nitrile, which inhibits T. brucei and mammalian cells with equivalent potency, defines the selectivity-by-activation paradigm [1]. Drug discovery programs investigating novel nitroheterocycles must include NFX as the positive control in TbNTR-dependent activation assays; compounds that are not TbNTR substrates cannot be meaningfully compared with NFX, and resistance profiling against NFX (via NTR-knockout lines) is the standard method for assessing cross-resistance risk [2].

Quote Request

Request a Quote for N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.